molecular formula C11H23NO B13948471 1-[2-(Diethylamino)ethyl]cyclopentanol CAS No. 25363-25-1

1-[2-(Diethylamino)ethyl]cyclopentanol

Cat. No.: B13948471
CAS No.: 25363-25-1
M. Wt: 185.31 g/mol
InChI Key: YABIEDZOJCMTKR-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanol, where the hydroxyl group is attached to a cyclopentane ring, and the compound is further modified with a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Diethylamino)ethyl]cyclopentanol can be synthesized through a multi-step process. One common method involves the initial formation of cyclopentanol from cyclopentene via an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the efficient production of the compound while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides and diethylamine are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Various cyclopentanol derivatives.

    Substitution: Compounds with different alkyl groups replacing the diethylaminoethyl group.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Diethylamino)ethyl]cyclopentanol is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

25363-25-1

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]cyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-12(4-2)10-9-11(13)7-5-6-8-11/h13H,3-10H2,1-2H3

InChI Key

YABIEDZOJCMTKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1(CCCC1)O

Origin of Product

United States

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